1-(bromomethyl)-3-cyclopropylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-cyclopropylcyclobutane is an organic compound characterized by a bromomethyl group attached to a cyclopropyl-substituted cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-3-cyclopropylcyclobutane can be synthesized through several methods. One common approach involves the bromination of cyclopropylmethylcyclobutane using bromine or other brominating agents. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-cyclopropylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Amines, thiols, or other substituted derivatives.
Oxidation: Alcohols or ketones.
Reduction: Methyl derivatives.
Scientific Research Applications
1-(Bromomethyl)-3-cyclopropylcyclobutane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-3-cyclopropylcyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and addition reactions. The cyclopropyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-3-cyclopropylcyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Iodomethyl)-3-cyclopropylcyclobutane: Contains an iodomethyl group, which can exhibit different reactivity compared to the bromomethyl derivative.
1-(Hydroxymethyl)-3-cyclopropylcyclobutane: Features a hydroxymethyl group, leading to different chemical properties and applications.
Uniqueness
1-(Bromomethyl)-3-cyclopropylcyclobutane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. Its cyclopropyl-substituted cyclobutane ring adds to its structural complexity and potential utility in various applications .
Properties
CAS No. |
2060008-87-7 |
---|---|
Molecular Formula |
C8H13Br |
Molecular Weight |
189.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.